molecular formula C14H18N4O B2946694 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one CAS No. 2034283-38-8

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one

Cat. No.: B2946694
CAS No.: 2034283-38-8
M. Wt: 258.325
InChI Key: JGAXZHNPVCOMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one is a chemical research compound designed for laboratory investigations. Its structure incorporates two pharmacologically significant motifs: an imidazo[1,2-a]pyridine heterocycle and a piperazine moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and is found in a wide range of biologically active molecules and approved drugs . This core structure is present in compounds with diverse activities, including anxiolytic, hypnotic, and cardiotonic effects . In research settings, derivatives of this scaffold have been explored as potent inhibitors of various kinase targets, such as the Platelet-Derived Growth Factor Receptor (PDGFR), due to their ability to effectively interact with the ATP-binding site . Furthermore, the scaffold has been identified in dual PI3K/mTOR inhibitors, which are a key focus in oncology research for targeting a frequently dysregulated pathway in cancer . The piperazine ring, a common feature in drug discovery, is often utilized to fine-tune physicochemical properties and pharmacokinetic profiles. This compound is intended for research use only (RUO) and is not for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

1-[4-(imidazo[1,2-a]pyridin-2-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-12(19)17-8-6-16(7-9-17)10-13-11-18-5-3-2-4-14(18)15-13/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAXZHNPVCOMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... One common synthetic route is the reaction of 2-aminopyridine with arylglyoxals and Meldrum’s acid, followed by subsequent functionalization steps[{{{CITATION{{{_2{Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids by ...](https://link.springer.com/article/10.1007/s10593-019-02432-6). The reaction conditions often require the use of catalysts, such as transition metals, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the scale of production, cost efficiency, and safety considerations. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a ...[{{{CITATION{{{_3{Functionalization of imidazo[1,2-a]pyridines via radical reactions](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Compound Name / ID Substituents (Imidazo[1,2-a]pyridine / Piperazine) Molecular Weight (g/mol) Physical State Key Data
Target Compound None (base structure) 204.27 Solid (purity 95–98%) NMR/ESI-MS data not explicitly reported
Compound 8p 6-Cl, 2-Me (imidazo); 4-methoxy-2-nitro-phenyl (piperazine) ~500 (estimated) Solid (mp 104–105°C) 1H NMR: δ 2.45 (s, 3H, CH₃); ESI-MS: m/z 501.2 [M+H]+
Compound 10b 2,7-diMe (imidazo); 4-nonyl-triazole (piperazine) ~480 (estimated) Viscous liquid 13C NMR: δ 154.2 (C=O); ESI-MS: m/z 481.3 [M+H]+
KKQ 2-(4-Br-phenyl) (imidazo); 2-F-phenyl-methanone (piperazine) 525.34 Oil HRMS: m/z 482.1553 [M+H]+; Chiral centers: 0
4{36,30,13} 6-Br, 3-[(4-MeO-benzyl)amino] (imidazo); acetyl (piperazine) ~460 (estimated) Colorless oil Yield: 63%; HRMS: m/z 482.1556 [M+H]+

Key Observations :

  • Piperazine Modifications: Substituents like nitro groups (8p) or fluorophenyl-methanone (KKQ) introduce electron-withdrawing effects, which may alter metabolic stability or target binding .
  • Physical State: Derivatives with bulky nonpolar groups (e.g., 10b’s nonyl-triazole) remain viscous liquids, whereas halogenated analogs (8p) crystallize as solids .

Biological Activity

The compound 1-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]ethan-1-one represents a significant addition to the class of imidazo[1,2-a]pyridine derivatives, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

This compound integrates an imidazo[1,2-a]pyridine moiety with a piperazine ring, which is a common structural feature in many bioactive molecules. The imidazo[1,2-a]pyridine scaffold is associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties. The presence of the piperazine ring may enhance these activities or introduce new therapeutic effects.

Anticancer Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit kinases involved in cancer progression. A study highlighted that certain imidazo[1,2-a]pyridine derivatives demonstrated potent inhibition against various cancer cell lines, suggesting their potential as anticancer agents .

Neuroprotective Effects

The compound's ability to inhibit enzymes such as monoamine oxidase B and butyrylcholinesterase positions it as a candidate for neuroprotective therapies. These enzymes are implicated in neurodegenerative diseases like Alzheimer's. Research has shown that related compounds can improve cognitive function in animal models .

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also been noted for their anti-inflammatory effects. Studies have demonstrated that these compounds can reduce inflammation markers in vitro and in vivo, making them potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives reveals critical insights into how structural modifications influence biological activity. The following table summarizes key findings related to structural features and their corresponding biological activities:

Compound Structural Features Biological Activity
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidineImidazo[1,2-a]pyridine and pyrimidineKinase inhibition
6-(piperazin-1-yl)-imidazo[1,2-a]pyridinePiperazine substitution on imidazo[1,2-a]pyridineAnti-cancer properties
4-(pyrazin-2-yl)-piperazine derivativesPyrazinyl substitution with piperazineMuscarinic receptor antagonism

This table highlights how variations in the substituents on the imidazo[1,2-a]pyridine core can lead to diverse pharmacological profiles.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of a series of imidazo[1,2-a]pyridine derivatives against breast cancer cell lines. The results indicated that compounds with a piperazine moiety exhibited enhanced cytotoxicity compared to those without it. The most active derivative showed an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, a derivative of imidazo[1,2-a]pyridine was tested for its ability to inhibit monoamine oxidase B in vitro. The compound demonstrated a high degree of inhibition and improved cognitive outcomes in mice subjected to neurotoxic insults .

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